molecular formula C19H27FN2O2 B5587834 2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one

2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5587834
M. Wt: 334.4 g/mol
InChI Key: QOIUSXRJJQXDIE-UHFFFAOYSA-N
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Description

The compound of interest belongs to the class of diazaspiro[5.5]undecane derivatives, a group known for its complex molecular architecture and relevance in medicinal chemistry and material science. These compounds often exhibit unique chemical behaviors due to their spirocyclic structure and the presence of multiple functional groups.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves multi-component reactions (MCRs), spirocyclization processes, and careful manipulation of functional groups to achieve the desired molecular architecture. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives have been synthesized via a one-pot MCR catalyzed by Et3N, demonstrating the complexity and precision required in these syntheses (Li et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

Diazaspiro compounds, including those similar to the specified compound, are known for their intriguing chemical properties and structural complexity. For instance, the synthesis of functionalized trifluoromethylated diazaspiro compounds through multi-component reactions highlights the versatility of these structures in creating complex molecular architectures (Li et al., 2014). Such synthetic methodologies could be adapted to synthesize the specified compound, providing a pathway for the exploration of its unique properties and potential applications in medicinal chemistry or as intermediates in organic synthesis.

Catalytic Applications

Diazaspiro compounds have also been studied for their catalytic applications. The efficient synthesis of nitrogen-containing spiro heterocycles via catalyst-free reactions indicates the potential of diazaspiro compounds in catalysis (Aggarwal et al., 2014). By exploring the catalytic properties of the specified compound, researchers could develop new catalytic systems for organic transformations, potentially leading to more efficient and sustainable chemical processes.

Pharmaceutical Applications

Although direct information on pharmaceutical applications of the specific compound is not available, related structures have been explored for their biological activities. For example, the synthesis and evaluation of antihypertensive diazaspiro compounds suggest potential therapeutic applications of diazaspiro derivatives (Clark et al., 1983). Further research into the biological activity of the specified compound could uncover new therapeutic uses, particularly in the treatment of cardiovascular diseases.

Material Science Applications

Diazaspiro compounds have also been investigated for their applications in material science, such as in the development of sensors and fluorescent probes. A study on rhodamine-based dual chemosensors for metal ions demonstrates the potential of spiro compounds in sensing applications (Roy et al., 2019). The unique structural features of diazaspiro compounds, including the one specified, could be leveraged to design novel sensors with high sensitivity and selectivity for various analytes.

properties

IUPAC Name

2-ethyl-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c1-3-22-14-19(7-6-18(22)23)8-10-21(11-9-19)13-15-12-16(24-2)4-5-17(15)20/h4-5,12H,3,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIUSXRJJQXDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC1=O)CCN(CC2)CC3=C(C=CC(=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one

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